Fluo-3FF (pentapotassium)
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Overview
Description
Fluo-3FF (pentapotassium) is a fluorescent calcium indicator used extensively in scientific research. It is a cell-permeable acetoxymethyl ester derivative of Fluo-3FF, which is a di-fluorinated analog of Fluo-3. This compound is known for its lower affinity for calcium compared to Fluo-3, making it particularly useful for studying compartments with high calcium concentrations, such as the endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluo-3FF (pentapotassium) involves multiple steps, starting from the parent compound Fluo-3The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the fluorination process .
Industrial Production Methods
Industrial production of Fluo-3FF (pentapotassium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is then converted into a cell-permeable acetoxymethyl ester derivative to enhance its utility in biological applications .
Chemical Reactions Analysis
Types of Reactions
Fluo-3FF (pentapotassium) primarily undergoes complexation reactions with calcium ions. It exhibits strong fluorescence enhancement upon binding with calcium, without any spectral shift. This property is crucial for its application as a calcium indicator .
Common Reagents and Conditions
The common reagents used in reactions involving Fluo-3FF (pentapotassium) include calcium chloride and various buffers to maintain the pH and ionic strength of the solution. The typical conditions involve maintaining a neutral to slightly alkaline pH to ensure optimal fluorescence properties .
Major Products Formed
The major product formed from the reaction of Fluo-3FF (pentapotassium) with calcium ions is a highly fluorescent complex. This complex is used to monitor calcium levels in various biological systems .
Scientific Research Applications
Fluo-3FF (pentapotassium) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study calcium ion dynamics in chemical reactions.
Biology: Employed in cellular imaging to monitor calcium levels in live cells, particularly in compartments with high calcium concentrations like the endoplasmic reticulum
Medicine: Utilized in medical research to investigate calcium signaling pathways and their role in various diseases
Industry: Applied in the development of diagnostic tools and assays for calcium detection
Mechanism of Action
Fluo-3FF (pentapotassium) exerts its effects by binding to calcium ions, resulting in a significant increase in fluorescence intensity. The molecular target of this compound is the calcium ion, and the pathway involved is the calcium signaling pathway. The lower affinity for calcium compared to Fluo-3 allows Fluo-3FF to be used in environments with high calcium concentrations without saturating the indicator .
Comparison with Similar Compounds
Similar Compounds
Fluo-3: A parent compound with higher affinity for calcium.
Fluo-4: Another calcium indicator with different spectral properties.
Fluo-5F: A cell-impermeant analog with lower calcium binding affinity
Uniqueness
Fluo-3FF (pentapotassium) is unique due to its lower affinity for calcium, making it suitable for studying high calcium concentration environments. This property distinguishes it from other similar compounds like Fluo-3 and Fluo-4, which have higher calcium affinities and are more suitable for low calcium concentration studies .
Properties
Molecular Formula |
C35H21Cl2F2K5N2O13 |
---|---|
Molecular Weight |
981.9 g/mol |
IUPAC Name |
pentapotassium;2-[2-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)anilino]acetate |
InChI |
InChI=1S/C35H26Cl2F2N2O13.5K/c36-19-8-17-26(10-24(19)42)54-27-11-25(43)20(37)9-18(27)33(17)16-1-3-22(40(12-29(44)45)13-30(46)47)28(7-16)52-5-6-53-35-23(4-2-21(38)34(35)39)41(14-31(48)49)15-32(50)51;;;;;/h1-4,7-11,42H,5-6,12-15H2,(H,44,45)(H,46,47)(H,48,49)(H,50,51);;;;;/q;5*+1/p-5 |
InChI Key |
VRZZNEZQSQRZPU-UHFFFAOYSA-I |
Canonical SMILES |
C1=CC(=C(C=C1C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)Cl)[O-])Cl)OCCOC5=C(C=CC(=C5F)F)N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
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